1-(1-benzofuran-2-carbonyl)-4-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]piperazine
Description
Properties
IUPAC Name |
1-benzofuran-2-yl-[4-[2-(3,5-dimethylpyrazol-1-yl)ethyl]piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O2/c1-15-13-16(2)24(21-15)12-9-22-7-10-23(11-8-22)20(25)19-14-17-5-3-4-6-18(17)26-19/h3-6,13-14H,7-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWLKZKLCGFHZED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCN2CCN(CC2)C(=O)C3=CC4=CC=CC=C4O3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-benzofuran-2-carbonyl)-4-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]piperazine typically involves multiple steps:
Formation of Benzofuran Core: The benzofuran core can be synthesized through the cyclization of o-hydroxyacetophenones under basic conditions.
Synthesis of Pyrazole Substituent: The pyrazole ring is formed by the condensation of hydrazines with 1,3-diketones.
Linking to Piperazine: The piperazine ring is introduced through nucleophilic substitution reactions, often using piperazine derivatives.
Final Coupling: The final step involves coupling the benzofuran core with the piperazine-pyrazole intermediate using methanone as a linker.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction of the pyrazole ring can be achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: The piperazine ring can participate in nucleophilic substitution reactions, often using alkyl halides or sulfonates.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Palladium on carbon, hydrogen gas.
Substitution: Alkyl halides, sulfonates.
Major Products
Oxidation: Oxidized derivatives of benzofuran.
Reduction: Reduced pyrazole derivatives.
Substitution: Substituted piperazine derivatives.
Scientific Research Applications
Overview
The compound 1-(1-benzofuran-2-carbonyl)-4-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]piperazine exhibits significant potential in various scientific and pharmaceutical applications. This compound is notable for its structural features, which include a benzofuran moiety and a pyrazole derivative, both known for their biological activities.
Biological Activities
The compound has been investigated for its antimicrobial, anti-inflammatory, and anticancer properties . Studies indicate that derivatives of pyrazole often demonstrate a range of biological activities, including:
- Antibacterial Activity : Research has shown that pyrazole derivatives can inhibit bacterial growth, making them candidates for developing new antibiotics .
- Anticancer Properties : Certain modifications of the piperazine structure have been linked to enhanced anticancer activity, particularly against various cancer cell lines .
- Anti-inflammatory Effects : Compounds containing pyrazole rings have been reported to exhibit anti-inflammatory effects comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) .
Case Studies
Several case studies highlight the applications of this compound:
- Anticancer Research :
- Antimicrobial Studies :
- Anti-inflammatory Applications :
Data Tables
| Activity Type | Effectiveness | Reference |
|---|---|---|
| Antibacterial | Effective against E. coli | |
| Anticancer | Induced apoptosis in MCF-7 cells | |
| Anti-inflammatory | Reduced TNF-alpha production |
Overview
The compound N-(4-fluorophenyl)-5-(3-methylpiperidin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine is recognized for its diverse applications in medicinal chemistry and pharmacology. Its unique structure contributes to its biological activity profile.
Biological Activities
This compound has garnered attention for its potential as an antiviral agent , particularly against viral infections such as hepatitis C and influenza. Key areas of research include:
- Antiviral Activity : The compound has shown promising results in inhibiting viral replication in cell cultures.
- Cytotoxicity against Cancer Cells : Preliminary studies indicate that it may possess anticancer properties by targeting specific pathways involved in tumor growth .
Case Studies
Several notable studies illustrate the applications of this compound:
- Antiviral Efficacy :
- Cytotoxicity Assessment :
Data Tables
Mechanism of Action
The mechanism of action of 1-(1-benzofuran-2-carbonyl)-4-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]piperazine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Similarities and Variations
Pyrazole-Substituted Piperazines
- Compound from : 1-{4-[3-(3,5-Dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]piperazinyl}-2,2-diphenylethanone shares the 3,5-dimethylpyrazole substituent but incorporates a nitro-phenyl and diphenylacetyl group.
- Compound from : 1-[3-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)butanoyl]-4-(phenylsulfonyl)piperazine includes a bromo-pyrazole and sulfonyl group. The sulfonyl moiety increases polarity, which could influence solubility and blood-brain barrier penetration relative to the target compound’s benzofuran .
Aromatic/Ethyl-Piperazine Derivatives
- Compounds from : Derivatives like 1-(2-(4-((Benzo[d][1,3]dioxol-5-yloxy)methyl)phenyl)ethyl)-4-(3-chlorophenyl)piperazine (21) exhibit chloro- or bromo-phenyl substituents. These halogens enhance lipophilicity, contrasting with the target compound’s dimethylpyrazole, which balances hydrophobicity and hydrogen-bonding .
- MC4R Antagonists () : MCL0042 (1-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-4-[4-(1-naphthyl)butyl]piperazine) uses naphthyl and fluorophenyl groups for receptor selectivity. The target compound’s benzofuran may offer similar aromatic interactions but with distinct steric constraints .
Melting Points and Solubility
- Compounds : HCl salts melt at 177–178°C, with carbon content >59%. The target compound’s benzofuran and pyrazole groups may lower melting points due to reduced crystallinity compared to halogenated analogs .
- GBR 12909 Derivatives () : Fluorophenyl-substituted piperazines exhibit high DAT affinity (Ki < 10 nM). The target compound’s benzofuran may reduce DAT selectivity but enhance metabolic stability via cytochrome P450 inhibition .
Receptor Binding and Selectivity
- 5-HT7 Ligands () : 1-(2-Biphenyl)-4-[2-(3-methoxyphenyl)ethyl]piperazine (Ki = 7.5 nM for 5-HT7) shows that aryl-ethyl chains improve receptor affinity. The target compound’s pyrazole-ethyl group could mimic this effect .
- MC4R Antagonists () : MCL0042’s naphthyl group contributes to MC4R selectivity. The benzofuran in the target compound may similarly engage hydrophobic pockets but with reduced bulk .
Data Tables
Table 1: Structural and Physicochemical Comparison
Biological Activity
1-(1-benzofuran-2-carbonyl)-4-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]piperazine is a compound of interest due to its potential biological activities, particularly in the context of anti-tubercular and anti-cancer properties. Understanding its biological activity is essential for evaluating its therapeutic potential and guiding further research.
Chemical Structure and Properties
This compound belongs to a class of piperazine derivatives that incorporate benzofuran and pyrazole moieties. The structural formula can be represented as follows:
Key features:
- Benzofuran moiety: Known for various biological activities including anti-inflammatory and anti-cancer effects.
- Pyrazole component: Often associated with neuroprotective and anti-cancer properties.
Antitubercular Activity
Recent studies have highlighted the efficacy of piperazine-benzofuran hybrids against Mycobacterium tuberculosis (Mtb). For instance, compounds similar to this compound have demonstrated significant inhibitory activity against Mtb with Minimum Inhibitory Concentrations (MIC) ranging from 0.78 µg/mL to 1.56 µg/mL, indicating their potential as effective anti-tubercular agents .
| Compound | MIC (µg/mL) | Activity Level |
|---|---|---|
| 4a | 0.78 | Superior to Ethambutol |
| 4d | 1.56 | Comparable to Ethambutol |
Cytotoxicity Studies
The safety profile of these compounds has been assessed using human cell lines such as A549 (lung cancer cells). Results indicate that most compounds exhibit low toxicity with high selectivity indices (IC50/MIC), making them suitable candidates for further development in therapeutic applications .
Molecular docking studies suggest that the compound interacts effectively with key enzymes involved in the metabolic pathways of Mtb. This interaction is crucial for inhibiting bacterial growth and demonstrates the compound's potential as a lead in drug development against tuberculosis .
Study 1: Synthesis and Evaluation
A study conducted by researchers synthesized a series of piperazine-benzofuran hybrids, including derivatives similar to the target compound. They evaluated these compounds for their inhibitory activity against Mtb, revealing promising results with several compounds exhibiting MIC values significantly lower than traditional treatments .
Study 2: Structural Characterization
Another research effort focused on the crystal structure of related benzofuran derivatives, providing insights into the molecular interactions that underpin their biological activity. This structural data supports the hypothesis that modifications in the benzofuran structure can enhance biological efficacy .
Q & A
Q. Structure-Activity Relationship (SAR) Analysis :
- 3,5-Dimethyl Groups : Enhance metabolic stability and hydrophobic interactions, improving IC₅₀ values in cytotoxicity assays (e.g., MTT against MCF-7 cells) .
- Ethyl vs. Methyl : Bulkier substituents (e.g., ethyl) may reduce solubility but increase binding affinity to sterically constrained pockets (e.g., observed in kinase inhibitors) .
- Data Comparison : Derivatives with 3-methyl-5-ethyl pyrazole show 2-fold higher activity than 3,5-dimethyl analogs in apoptosis assays .
Basic Question: What in vitro assays are suitable for preliminary anticancer evaluation?
Methodological Answer:
- MTT Assay : Measures cell viability (IC₅₀) in cancer cell lines (e.g., HeLa, HepG2) after 48–72 hr exposure .
- Apoptosis Detection : Use Annexin V-FITC/PI staining with flow cytometry to quantify early/late apoptosis .
- Cell Cycle Analysis : PI staining and flow cytometry to assess G1/S or G2/M arrest .
Advanced Question: How can contradictory data on the compound’s cytotoxicity be resolved?
Q. Data Contradiction Analysis :
Experimental Variables :
- Cell Line Variability : Test across multiple lines (e.g., MCF-7 vs. A549) to identify tissue-specific effects .
- Assay Conditions : Standardize serum concentration (e.g., 10% FBS) and incubation time .
Mechanistic Studies :
- Perform RNA-seq to identify differentially expressed genes in conflicting results.
- Validate with Western blotting (e.g., p53, Bax/Bcl-2 ratios) .
Advanced Question: What computational methods optimize the compound’s pharmacokinetic (PK) profile?
Methodological Answer:
ADME Prediction : Use SwissADME or ADMETLab to estimate:
- Lipophilicity (LogP) : Target <5 for oral bioavailability .
- CYP450 Inhibition : Avoid pan-assay interference compounds (PAINS) .
Solubility Enhancement : Introduce polar groups (e.g., -OH, -COOH) on the piperazine ring without disrupting pharmacophore .
Basic Question: What safety precautions are required when handling this compound?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods for weighing and reactions involving volatile solvents (e.g., DCM) .
- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
Advanced Question: How is the compound’s stability assessed under varying pH and temperature conditions?
Methodological Answer:
Forced Degradation Studies :
- Acidic/Base Conditions : Incubate in 0.1N HCl/NaOH at 40°C for 24 hr; analyze via HPLC for degradation products .
- Oxidative Stress : Expose to 3% H₂O₂; monitor peroxide adducts via LCMS .
Thermal Stability : Use TGA/DSC to determine decomposition temperature (>150°C suggests suitability for long-term storage) .
Advanced Question: What strategies improve synthetic yield during scale-up?
Q. Optimization Strategies :
- Catalyst Screening : Replace CuSO₄ with CuI for higher "click" reaction efficiency (yield increases from 70% to 93%) .
- Solvent Selection : Use DCM/H₂O (2:1) over THF for better phase separation and easier extraction .
- Microwave-Assisted Synthesis : Reduce reaction time from 6 hr to 30 min for piperazine alkylation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
